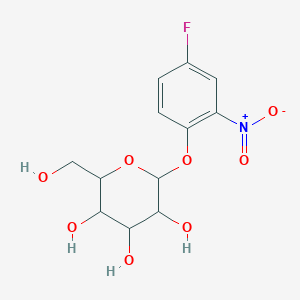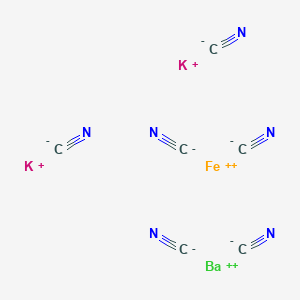
Prolyllysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prolyllysine is a dipeptide composed of the amino acids proline and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound has garnered interest due to its potential physiological or cell-signaling effects, although it is often a short-lived intermediate on its way to specific amino acid degradation pathways .
准备方法
Synthetic Routes and Reaction Conditions: Prolyllysine can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide and activators such as hydroxybenzotriazole to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid to remove protecting groups from the amino acids.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound specifically, the methods used for peptide synthesis in general can be applied. These methods include automated peptide synthesizers that allow for the efficient and scalable production of peptides. The process involves the same principles as solid-phase peptide synthesis but is optimized for higher throughput and consistency.
化学反应分析
Types of Reactions: Prolyllysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the lysine residue, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert oxidized forms of this compound back to their original state.
Substitution: Substitution reactions can occur at the amino groups of lysine, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used to introduce new functional groups.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Restored this compound.
Substitution: Modified this compound with new functional groups.
科学研究应用
Prolyllysine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and degradation.
Biology: Investigated for its role in protein metabolism and potential signaling functions.
Medicine: Explored for its potential therapeutic effects, including its role in wound healing and tissue regeneration.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex molecules.
作用机制
The mechanism by which prolyllysine exerts its effects involves its interaction with cellular components. It can affect cell signaling pathways by interacting with receptors or enzymes. The lysine residue can undergo post-translational modifications, such as acetylation or methylation, which can alter its activity and interactions. These modifications can influence various cellular processes, including gene expression, protein stability, and enzyme activity .
相似化合物的比较
Epsilon-poly-L-lysine: A homopolymer of lysine with antimicrobial properties.
Lysine-based dendrimers: Branched polymers with lysine residues used in drug delivery and other biomedical applications.
Uniqueness: Prolyllysine is unique due to its specific dipeptide structure, which allows it to participate in distinct biochemical pathways and interactions compared to longer lysine polymers or dendrimers. Its role as an intermediate in protein catabolism and potential signaling molecule sets it apart from other lysine-based compounds.
属性
IUPAC Name |
6-amino-2-(pyrrolidine-2-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQDZELMXZRSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Prolyl-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)


![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)

![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
![2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12105469.png)


![N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12105481.png)


